

Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid

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Compound of Interest

Compound Name:	2-[(2-bromophenyl)methyl]propanedioic Acid
CAS No.:	58380-12-4
Cat. No.:	B1278515

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High-Purity Scaffold for Indane and Heterocyclic Pharmacophores[1]

Executive Summary & Chemical Profile

2-[(2-bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as o-bromobenzylmalonic acid, is a dicarboxylic acid derivative used primarily as a "privileged scaffold" precursor.[1] Its structural utility lies in the ortho-bromo substituent, which serves as a pre-installed handle for transition-metal-catalyzed cyclizations (e.g., Heck, Suzuki) or intramolecular Friedel-Crafts acylations.[1]

This compound is the gateway to indane-1-carboxylic acids, 1-indanones, and hydrocinnamic acid derivatives, which are core motifs in CNS-active agents, NSAIDs, and agrochemicals.[1]

Chemical Identity Table

Property	Data
IUPAC Name	2-[(2-bromophenyl)methyl]propanedioic acid
Common Synonyms	o-Bromobenzylmalonic acid; 2-(2-Bromobenzyl)malonic acid
CAS Number	58380-12-4
Molecular Formula	C ₁₀ H ₉ BrO ₄
Molecular Weight	273.08 g/mol
Physical State	White to off-white crystalline solid
Predicted pKa	pKa ₁ ≈ 2.8, pKa ₂ ≈ 5.4 (typical for alkylmalonic acids)
Solubility	Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water

Synthesis Protocol: The Malonic Ester Route

Expertise & Experience Note: The synthesis follows a classic malonic ester alkylation.^[1] The critical success factor is the strict exclusion of moisture during enolate formation and the temperature control during the addition of the benzyl bromide to prevent dialkylation or polymerization.^[1]

Phase 1: Alkylation (Formation of the Diester)

Reaction: Diethyl malonate + 2-Bromobenzyl bromide

Diethyl 2-(2-bromobenzyl)malonate^[1]

Step-by-Step Protocol:

- Enolate Formation:
 - In a dry 3-neck flask under N₂ atmosphere, dissolve sodium metal (1.05 eq) in absolute ethanol.

- Validation Point: Wait until all sodium has dissolved and H₂ evolution ceases.[1] The solution should be clear.
- Cool to 50°C. Add diethyl malonate (1.0 eq) dropwise.
- Observation: A white precipitate (sodium diethyl malonate) may form; this is normal.[1]
- Alkylation:
 - Add 2-bromobenzyl bromide (0.95 eq) dropwise over 45 minutes.[1] Note: Use a slight deficit of the bromide to ensure complete consumption of this lachrymatory reagent.[1]
 - Reflux the mixture for 3–4 hours.
 - Validation Point: The reaction mixture should become neutral (pH check damp litmus paper) as the ethoxide is consumed and NaBr precipitates.[1]
- Workup:
 - Remove ethanol under reduced pressure.[1]
 - Partition residue between water and diethyl ether (or EtOAc).[1]
 - Dry organic layer over MgSO₄ and concentrate.[1]
 - Purification: Distillation under high vacuum (approx. 130–140°C at 0.5 mmHg) yields the diethyl ester.[1]

Phase 2: Hydrolysis (Formation of the Diacid)

Reaction: Diester

Product[1]

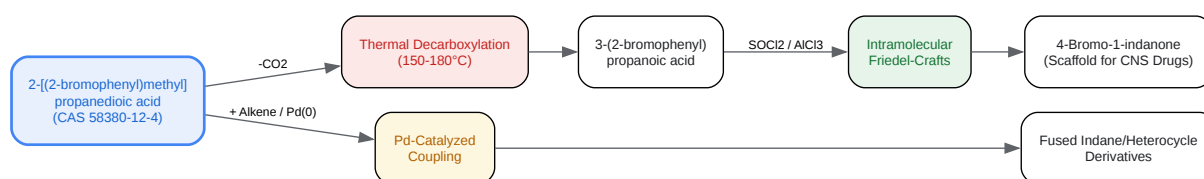
- Saponification:
 - Dissolve the purified diethyl ester in a 20% KOH aqueous solution (excess base).[1]

- Reflux for 4 hours until the oily ester layer disappears, indicating conversion to the water-soluble potassium salt.[1]
- Acidification & Isolation:
 - Cool the solution to 0°C in an ice bath.
 - Slowly acidify with 6M HCl to pH < 1.[1]
 - Validation Point: Massive precipitation of the diacid (**2-[(2-bromophenyl)methyl]propanedioic acid**) will occur.[1]
 - Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 45°C.

Reaction Pathways & Applications

The utility of this acid stems from its ability to undergo decarboxylation or cyclization.[1] The following Graphviz diagram illustrates the divergent pathways available to researchers using this scaffold.

Mechanistic Workflow (DOT Visualization)



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Figure 1: Divergent synthetic pathways for **2-[(2-bromophenyl)methyl]propanedioic acid**, highlighting its role as a precursor for indanones and hydrocinnamic acid derivatives.[1]

Key Application: Synthesis of Indanones

The most common application in drug development is the conversion to 4-bromo-1-indanone.

[1]

- Decarboxylation: Heating the diacid to 160°C results in the loss of CO₂, yielding 3-(2-bromophenyl)propanoic acid [1].[1]
- Cyclization: The propanoic acid derivative is treated with thionyl chloride () followed by Aluminum Chloride ().[1] The acid chloride undergoes intramolecular Friedel-Crafts acylation.[1]
 - Significance: The resulting indanone retains the bromine atom, allowing for late-stage functionalization (e.g., Suzuki coupling to add biaryl motifs common in kinase inhibitors).[1]

Advanced Application: Intramolecular Heck Reactions

Researchers utilize the ortho-bromo position for Palladium-catalyzed transformations.[1] If the malonic acid is first alkylated with an allyl group (instead of a second proton), an intramolecular Heck reaction can close a ring to form spirocyclic or fused systems, which are valuable in natural product synthesis [2].[1]

Safety & Handling Protocols

- Lachrymator Warning: The starting material, 2-bromobenzyl bromide, is a potent lachrymator (tear gas agent).[1]
 - Protocol: All weighing and transfers must occur inside a functioning fume hood.[1]
 - Neutralization:[1][2] Glassware contaminated with benzyl bromide should be rinsed with a dilute ammonia solution before removal from the hood.[1]
- Corrosivity: The final dicarboxylic acid is a skin irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

- Organic Syntheses, Coll.[1] Vol. 1, p. 271 (1941); Vol. 2, p. 273 (1943).[1] Standard procedures for malonic ester synthesis and decarboxylation.[1][1]

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Sources

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